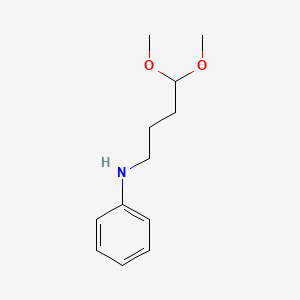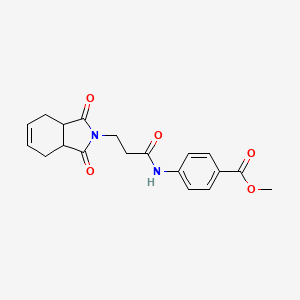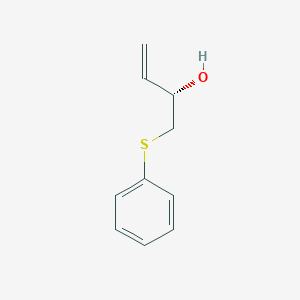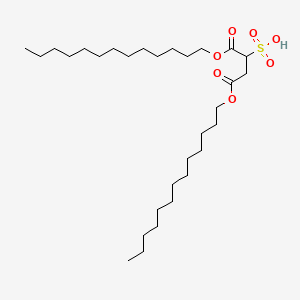
N-(4,4-Dimethoxybutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Dimethoxybutyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a butyl chain substituted with two methoxy groups at the fourth carbon, attached to an aniline moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethoxybutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where aniline reacts with 4,4-dimethoxybutyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,4-Dimethoxybutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinone derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4,4-Dimethoxybutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(4,4-Dimethoxybutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-4-methoxyaniline
- 4-methoxy-N-(tert-pentyl)aniline
- N-(1,1-dimethylethyl)-1-naphthalenamine
Uniqueness
N-(4,4-Dimethoxybutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups on the butyl chain enhances its solubility and reactivity compared to other aniline derivatives .
Eigenschaften
CAS-Nummer |
820209-44-7 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
N-(4,4-dimethoxybutyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-14-12(15-2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
RLLHJLZSFJTADT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCNC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)

![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)

![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)

![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)


![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

